molecular formula C21H26N2O2 B2353898 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 1448131-13-2

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No. B2353898
CAS RN: 1448131-13-2
M. Wt: 338.451
InChI Key: RLDIWKJVANQARY-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. MPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.

Mechanism of Action

The exact mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide is not fully understood, but it is believed to act as a dopamine D3 receptor antagonist. This action may contribute to its anxiolytic and antidepressant effects, as well as its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential use as a selective dopamine D3 receptor antagonist. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide in lab experiments is its potential use as a scaffold for the development of new drugs with improved pharmacological properties. However, one limitation is the lack of understanding of its exact mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide. One direction is to further investigate its potential use as a selective dopamine D3 receptor antagonist for the treatment of drug addiction. Another direction is to explore its potential use as a scaffold for the development of new drugs with improved pharmacological properties. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide can be synthesized through a multi-step process that involves the reaction between 4-methoxypiperidine and 4-bromobenzaldehyde to form 4-(4-methoxypiperidin-1-yl)benzaldehyde. This intermediate compound is then reacted with 2-(m-tolyl)acetic acid to form this compound.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been studied for its potential use in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression. In pharmacology, this compound has been studied for its potential use as a selective dopamine D3 receptor antagonist, which could lead to the development of new drugs for the treatment of drug addiction. In medicinal chemistry, this compound has been studied for its potential use as a scaffold for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-4-3-5-17(14-16)15-21(24)22-18-6-8-19(9-7-18)23-12-10-20(25-2)11-13-23/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDIWKJVANQARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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